
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 5-methylisoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of appropriate precursors such as 3-methyl-2-butanone and hydroxylamine hydrochloride under acidic conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with a suitable electrophile.
Methanamine Attachment: The final step involves the attachment of the methanamine group to the cyclopentyl ring, which can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the isoxazole ring or the methanamine group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Reduced derivatives of the isoxazole ring or methanamine group.
Substitution Products: Compounds with substituted nucleophiles at the methanamine position.
Aplicaciones Científicas De Investigación
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(1-(5-Methylisoxazol-3-yl)cyclohexyl)methanamine: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanamine: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness: (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine is unique due to its specific combination of the cyclopentyl group and the 5-methylisoxazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
[1-(5-methyl-1,2-oxazol-3-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C10H16N2O/c1-8-6-9(12-13-8)10(7-11)4-2-3-5-10/h6H,2-5,7,11H2,1H3 |
Clave InChI |
LSMYRAPWUJODLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2(CCCC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


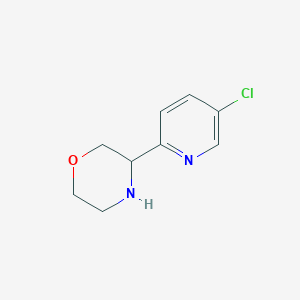

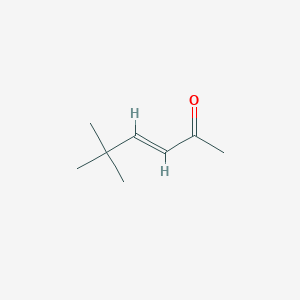
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)


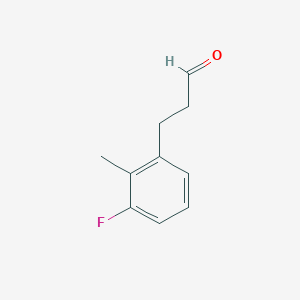
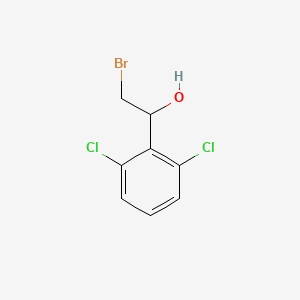
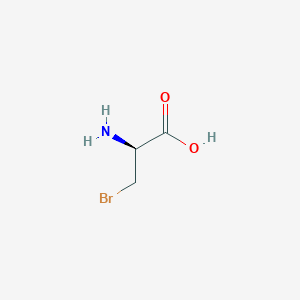
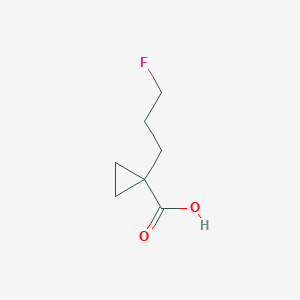
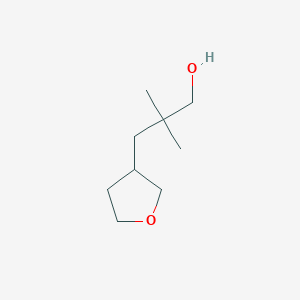
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)

